molecular formula C16H25NO4S B10831063 2-(Nonylsulfonamido)benzoic Acid

2-(Nonylsulfonamido)benzoic Acid

Cat. No.: B10831063
M. Wt: 327.4 g/mol
InChI Key: WNFXEGWGYFRRJC-UHFFFAOYSA-N
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Description

FSG67 is a synthetic compound known for its inhibitory effects on glycerol 3-phosphate acyltransferase. This enzyme plays a crucial role in the synthesis of glycerolipids, including triglycerides and phospholipids. By inhibiting glycerol 3-phosphate acyltransferase, FSG67 has shown potential in various scientific research applications, particularly in the fields of metabolism, obesity, and cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

FSG67 is synthesized through a series of chemical reactions involving the acylation of glycerol 3-phosphate. The synthetic route typically involves the use of long-chain acyl-coenzyme A as a substrate, which is then acylated to form lysophosphatidic acid. This intermediate is further processed to yield FSG67 .

Industrial Production Methods

The industrial production of FSG67 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography for purification and characterization of the final product .

Chemical Reactions Analysis

Types of Reactions

FSG67 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of FSG67, as well as substituted analogs with modified biological activities .

Mechanism of Action

FSG67 exerts its effects by inhibiting glycerol 3-phosphate acyltransferase, which catalyzes the conversion of glycerol 3-phosphate and long-chain acyl-coenzyme A to lysophosphatidic acid. This inhibition disrupts the synthesis of triglycerides and phospholipids, leading to various metabolic effects. The molecular targets and pathways involved include the regulation of glycogen synthase kinase 3 beta and Wnt/beta-catenin signaling pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H25NO4S

Molecular Weight

327.4 g/mol

IUPAC Name

2-(nonylsulfonylamino)benzoic acid

InChI

InChI=1S/C16H25NO4S/c1-2-3-4-5-6-7-10-13-22(20,21)17-15-12-9-8-11-14(15)16(18)19/h8-9,11-12,17H,2-7,10,13H2,1H3,(H,18,19)

InChI Key

WNFXEGWGYFRRJC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCS(=O)(=O)NC1=CC=CC=C1C(=O)O

Origin of Product

United States

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